molecular formula C13H8FN3O2 B2815627 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1021113-39-2

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2815627
CAS No.: 1021113-39-2
M. Wt: 257.224
InChI Key: VFWQLADWOLKVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be achieved through a multicomponent reaction involving 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. The reaction is typically carried out in 1-butyl-3-methylimidazolium tetrafluoroborate at temperatures ranging from 80 to 85°C for 90 to 120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for larger scale synthesis. The use of ionic liquids as solvents can enhance the efficiency and sustainability of the process, reducing the need for hazardous organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWQLADWOLKVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.